Methylthiomethyl acetyl sulfide

Description

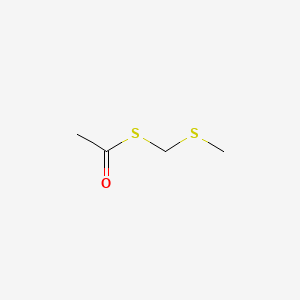

Methylthiomethyl acetyl sulfide (proposed structure: CH₃SCH₂SAc, where Ac = acetyl) is an organosulfur compound featuring both sulfide and acetyl functional groups. For instance, alkylation or acetylation of methylthiomethyl sulfide (MMTS, CH₃SCH₂SCH₃) could yield this compound .

Properties

CAS No. |

38634-59-2 |

|---|---|

Molecular Formula |

C4H8OS2 |

Molecular Weight |

136.2 g/mol |

IUPAC Name |

S-(methylsulfanylmethyl) ethanethioate |

InChI |

InChI=1S/C4H8OS2/c1-4(5)7-3-6-2/h3H2,1-2H3 |

InChI Key |

NBPHYHUSNPKGSU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)SCSC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylthiomethyl acetyl sulfide can be synthesized through several methods. One common approach involves the reaction of chloromethyl methyl sulfide with silver nitrate under mild conditions . Another method utilizes dimethylsulfoxide (DMSO) as both the solvent and the methylthiomethyl source, reacting with carboxylic acids or phenols to form the desired product .

Industrial Production Methods: Industrial production of this compound often employs the autocatalytic methylthiomethylation of carboxylic acids or phenols using DMSO. This method is favored due to its catalyst-free nature, broad substrate scope, and good functional group tolerance .

Chemical Reactions Analysis

Types of Reactions: Methylthiomethyl acetyl sulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it back to its thiol form.

Substitution: It can participate in nucleophilic substitution reactions, where the methylthiomethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or urea-hydrogen peroxide are commonly used for oxidation.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles like amines or alcohols can react with this compound under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Methylthiomethyl acetyl sulfide is primarily utilized as a protecting group for hydroxyl groups in organic synthesis. Protecting groups are crucial in multi-step synthesis where selective reactions are necessary. The methylthiomethyl (MTM) group offers several advantages:

- Robustness : It remains stable under mild acidic conditions, making it suitable for various reaction environments.

- Selective Deprotection : The MTM group can be selectively removed using mercuric chloride, allowing for the recovery of hydroxyl groups without affecting other functional groups .

Common Methods of Protection and Deprotection

| Process | Method |

|---|---|

| Protection | - Treatment with sodium hydride and methylthiomethyl halide |

| - Use of dimethyl sulfoxide (DMSO) and acetic anhydride | |

| Deprotection | - Mercuric chloride treatment |

| - Iodomethane in the presence of sodium bicarbonate | |

| - Magnesium iodide with acetic anhydride |

Recent studies suggest that compounds related to this compound may exhibit significant biological activities , including antimicrobial and antioxidant properties. The exploration of these properties is essential for the development of new therapeutic agents.

Antimicrobial Properties

Research indicates that compounds containing the MTM group can inhibit various pathogens. For instance, studies have shown effectiveness against:

- Bacterial Strains : Such as Pseudomonas aeruginosa and Staphylococcus aureus.

- Fungal Strains : Including Candida albicans and Aspergillus niger.

These findings highlight the potential of this compound derivatives in treating infections .

Antioxidant Activity

In vitro studies have demonstrated that certain derivatives can effectively scavenge free radicals, suggesting their role as antioxidants. This property is particularly relevant in preventing oxidative stress-related diseases .

Case Studies

Several case studies illustrate the practical applications of this compound in research:

- Synthesis of Novel Compounds : A study synthesized alkanoylated derivatives using this compound, which showed promising antimicrobial and antioxidant activities against selected pathogens .

- Thiomethylation Reactions : Research has focused on the use of this compound in thiomethylation reactions, which are critical for forming thioether linkages in complex organic molecules .

Mechanism of Action

The mechanism of action of methylthiomethyl acetyl sulfide involves its interaction with molecular targets through its functional groups. The methylthiomethyl group can act as an activating group for amidation reactions, while the acetyl group can participate in nucleophilic acyl substitution reactions . These interactions enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Key Structural and Functional Differences:

Chloromethylmethyl Sulfide : The chlorine substituent enhances electrophilicity, making it a potent alkylating agent compared to the acetylated analog .

Ethyl (Methylthio)acetate : The ester group enables participation in nucleophilic acyl substitution, differing from sulfide-based reactivity .

MMTS : Lacks an acetyl group but serves as a versatile reagent in oxidations due to its dual sulfide bonds .

Biological Activity

Methylthiomethyl acetyl sulfide (MTMAS) is a sulfur-containing compound with a variety of biological activities that have garnered increasing interest in recent years. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the molecular formula CHOS and has a unique structure that contributes to its biological activity. The compound features a thioether group, which is known for its reactivity and ability to interact with various biological molecules.

Mechanisms of Biological Activity

- Reactive Sulfur Species Generation : MTMAS can generate reactive sulfur species (RSS), which play crucial roles in cellular signaling and redox homeostasis. RSS are involved in various physiological processes, including modulation of inflammation and apoptosis .

- Antioxidant Properties : Research indicates that MTMAS exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidants such as superoxide dismutase (SOD). This activity may help mitigate oxidative stress in cells, which is linked to numerous diseases .

- Antimicrobial Activity : Studies have shown that MTMAS possesses antimicrobial properties against various pathogens. It has been demonstrated to inhibit the growth of bacteria and fungi, making it a candidate for development as an antimicrobial agent .

1. Cancer Treatment

MTMAS has been investigated for its potential anticancer properties. It is believed to induce apoptosis in cancer cells through the modulation of redox signaling pathways. In particular, its ability to modify cysteine residues in proteins may interfere with cancer cell proliferation .

2. Neuroprotective Effects

The compound has shown promise in neuroprotection by reducing oxidative damage in neuronal cells. This effect may be beneficial in conditions such as Alzheimer's disease, where oxidative stress is a contributing factor .

3. Anti-inflammatory Effects

MTMAS has been reported to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in experimental models, suggesting its potential use as an anti-inflammatory agent .

Case Studies

- In Vitro Studies : A study utilizing human cancer cell lines demonstrated that MTMAS significantly reduced cell viability and induced apoptosis at certain concentrations, highlighting its potential as a chemotherapeutic agent .

- Animal Models : In rodent models of oxidative stress-related diseases, administration of MTMAS resulted in decreased markers of oxidative damage and improved overall health outcomes, supporting its neuroprotective role .

Data Tables

Q & A

Q. What are the established synthetic routes for methylthiomethyl acetyl sulfide, and how can researchers optimize reaction conditions to minimize byproducts?

this compound is typically synthesized via reactions involving activated dimethyl sulfoxide (DMSO). For example, DMSO activated with dicyclohexylcarbodiimide (DCC) reacts with alcohols or phenols to generate sulfonium intermediates, which can form methylthiomethyl derivatives . Key optimization strategies include:

- Temperature control : Maintaining temperatures below 40°C to suppress side reactions (e.g., formation of methylthiomethyl ethers) .

- Byproduct management : Using nitrogen purging and aqueous scrubbing to remove toxic dimethyl sulfide (DMS) .

- Reagent purity : Ensuring anhydrous conditions and high-purity DCC to avoid hydrolysis side reactions .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR can confirm the methylthiomethyl (–SCHS–) and acetyl (–CO–) groups via characteristic shifts (e.g., δ 2.1–2.3 ppm for acetyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks near 1700 cm indicate the acetyl carbonyl group .

- HPLC/GC : Reverse-phase HPLC or GC-MS can assess purity and quantify residual DMS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Ventilation : Use fume hoods to mitigate exposure to volatile byproducts like DMS, which is toxic and malodorous .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

- Waste disposal : Neutralize reaction mixtures with aqueous sodium bicarbonate before disposal to degrade reactive sulfur species .

Advanced Research Questions

Q. How does the reaction mechanism of DMSO-activated systems explain the regioselectivity of this compound formation?

The mechanism involves:

Sulfonium intermediate formation : DCC protonates DMSO, generating a reactive sulfonium species .

Nucleophilic attack : The alcohol/phenol displaces the leaving group (e.g., cyclohexylurea), forming an alkoxydimethylsulfonium salt .

Ylide elimination : Intramolecular proton transfer creates a sulfur ylide, which undergoes elimination to yield the carbonyl product and DMS .

Regioselectivity is influenced by steric effects and electronic stabilization of intermediates, favoring substitution at less hindered positions .

Q. What computational methods can model the electronic structure and reactivity of this compound in complex reactions?

- Density Functional Theory (DFT) : Predicts transition states and activation energies for sulfonium intermediate formation .

- Molecular Dynamics (MD) : Simulates solvent effects and reaction kinetics in DMSO-mediated systems .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyzes enzyme-catalyzed reactions involving sulfur-containing intermediates .

Q. How can researchers resolve contradictions in reported reactivity data for this compound across studies?

- Systematic reviews : Critically evaluate methodologies (e.g., reagent ratios, temperature gradients) to identify confounding variables .

- Reproducibility audits : Replicate experiments using standardized protocols (e.g., IUPAC guidelines for sulfur chemistry) .

- Meta-analysis : Statistically integrate data from multiple studies to assess effect sizes and outliers .

Q. What strategies optimize the use of this compound in multi-step syntheses, such as peptide modifications or polymer functionalization?

- Protecting group chemistry : Leverage the methylthiomethyl group’s stability under acidic conditions for temporary protection of amines or alcohols .

- Crosslinking applications : Exploit sulfur’s nucleophilicity in thiol-ene click reactions for polymer networks .

- Kinetic vs. thermodynamic control : Adjust solvent polarity (e.g., DMSO vs. THF) to favor desired intermediates .

Q. How does this compound participate in sulfur metabolic pathways, and what analytical tools track its biochemical fate?

- Isotopic labeling : Use -labeled compounds with LC-MS/MS to trace incorporation into cysteine or glutathione .

- Enzymatic assays : Monitor interactions with sulfurtransferases (e.g., rhodanese) via UV-Vis spectroscopy .

- Metabolomics : Employ high-resolution mass spectrometry to identify sulfur-containing metabolites in plant or microbial systems .

Methodological Guidance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.